3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS2/c1-16-13(17)12-11(5-6-18-12)19-7-8-9(14)3-2-4-10(8)15/h2-6H,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIDJZFFJQXZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)SCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: The thiophene ring is then functionalized with a sulfanyl group using reagents such as thiols or disulfides in the presence of a catalyst.
Attachment of the carboxamide group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines, often in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anti-inflammatory Potential
Recent studies have highlighted the compound's potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. Molecular docking studies suggest that this compound can effectively bind to the active site of 5-LOX, indicating its potential for further optimization and development as an anti-inflammatory drug .
Antibacterial Activity
The compound has demonstrated significant antibacterial properties against various strains of bacteria. In vitro studies have shown that derivatives of thiophene carboxamides exhibit varying degrees of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene ring can enhance antibacterial efficacy .
Case Study 1: Synthesis and Evaluation
A study synthesized several thiophene derivatives, including 3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide, and evaluated their biological activities. The synthesized compounds were characterized using nuclear magnetic resonance (NMR) and mass spectrometry. The results showed that certain derivatives exhibited notable inhibition against pathogenic bacteria, supporting their potential as lead compounds for antibiotic development .
Case Study 2: Molecular Docking Studies
In silico molecular docking studies were performed to assess the binding affinity of the compound to various biological targets. The results indicated that this compound has a favorable binding profile with targets associated with inflammation and bacterial infections. This suggests a dual therapeutic application in treating inflammatory conditions and bacterial infections .
| Activity Type | Target Organism/Pathway | IC50/Activity Level |
|---|---|---|
| Anti-inflammatory | 5-lipoxygenase | Inhibition observed (docking) |
| Antibacterial | Staphylococcus aureus | Significant inhibition (varied) |
| Antibacterial | Bacillus subtilis | Significant inhibition (varied) |
| Antioxidant | Various | Moderate activity observed |
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group may play a crucial role in binding to these targets, while the thiophene ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Structural Features and Key Functional Groups
- Core scaffold : Thiophene ring substituted at the 2-position with a carboxamide group and at the 3-position with a sulfanyl-linked 2,6-dichlorobenzyl group.
- Sulfanyl (S–CH₂): A thioether linkage that may influence electronic properties and metabolic stability compared to sulfonyl or oxygen-based analogs. N-Methyl carboxamide: Introduces hydrogen-bonding capability while reducing polarity compared to unsubstituted carboxamides.
Comparison with Dichlorobenzyl Analogues
The position of chlorine substituents on the benzyl group significantly impacts biological activity. Evidence from collagenase inhibitors highlights this:
- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid vs. (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: Both exhibit similar IC₅₀ values, but the 2,6-dichloro isomer forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with Gln215 and a slightly longer π–π interaction (4.249 Å vs. 4.127 Å) with Tyr201 . Gibbs free energy of binding: -6.5 kcal/mol (2,6-dichloro) vs. -6.4 kcal/mol (2,4-dichloro), suggesting marginally stronger binding for the 2,6 isomer .
Implication for Target Compound : The 2,6-dichloro configuration may optimize target interactions in analogous systems, though activity depends on the specific biological context.
Role of Sulfur Oxidation State
The oxidation state of sulfur in the linker group (sulfanyl vs. sulfonyl) alters electronic and steric properties:
- Sulfonyl () : In 3-[[2,6-bis(chloranyl)phenyl]methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide, the sulfonyl group enhances polarity and may stabilize negative charge, affecting solubility and target binding .
Key Difference : Sulfonyl groups typically increase metabolic stability but reduce lipophilicity compared to sulfanyl linkages.
Carboxamide Substituent Variations
The N-substituent on the carboxamide group modulates hydrogen-bonding and steric effects:
- N-Trifluoromethyl () : Introduces strong electron-withdrawing effects and hydrophobicity, which could enhance binding to hydrophobic enzyme pockets .
- Unsubstituted Carboxamide : Seen in collagenase inhibitors (), where the free NH group forms critical hydrogen bonds .
Data Tables
Table 1: Structural and Binding Comparison of Dichlorobenzyl Derivatives
| Compound | Chlorine Substitution | Gibbs Free Energy (kcal/mol) | Hydrogen Bond Length (Å) | π–π Interaction (Å) |
|---|---|---|---|---|
| (S)-2-Amino-2-(2,4-dichlorobenzyl)... | 2,4 | -6.4 | 2.202 | 4.127 |
| (S)-2-Amino-2-(2,6-dichlorobenzyl)... | 2,6 | -6.5 | 1.961 | 4.249 |
| Target Compound | 2,6 | N/A | N/A | N/A |
Table 2: Sulfur Oxidation State and Substituent Effects
| Compound (Reference) | Sulfur Group | Carboxamide Substituent | Key Property |
|---|---|---|---|
| Target Compound | Sulfanyl | N-Methyl | Moderate lipophilicity |
| Compound | Sulfonyl | N-Trifluoromethyl | High polarity, stability |
Biological Activity
3-[(2,6-Dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide (CAS: 251097-34-4) is a compound of interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to bind effectively to active sites on these targets, potentially inhibiting their activity or modulating their function.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophenecarboxamides have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | MRSA | |
| Other Thiophenecarboxamides | Gram-positive bacteria |
Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed using various cancer cell lines. Preliminary findings suggest that while some derivatives exhibit cytotoxicity, others maintain low toxicity towards primary mammalian cells. This balance is crucial for developing therapeutic agents with minimal side effects .
Case Studies
- Antibacterial Efficacy : A series of studies demonstrated that thiophenecarboxamides with halogen substitutions showed enhanced antibacterial activity compared to their non-halogenated counterparts. The introduction of dichlorobenzyl groups significantly increased the potency against resistant bacterial strains .
- Cytotoxicity Assessment : In vitro studies involving primary porcine monocyte-derived macrophages revealed that certain analogs of the compound had negligible cytotoxic effects while still exhibiting antimicrobial properties. This suggests a potential for therapeutic applications with reduced risk of toxicity .
Q & A
Basic: What are the common synthetic routes for preparing 3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide?
Methodological Answer:
The synthesis typically involves:
Thiophene Core Functionalization : Reacting 2-thiophenecarboxylic acid derivatives with sulfanylating agents (e.g., 2,6-dichlorobenzyl thiol) under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the sulfanyl group .
Amide Bond Formation : Coupling the thiophene intermediate with methylamine via carbodiimide-mediated (e.g., EDC/HOBt) or mixed anhydride methods .
Purification : Chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (from ethanol/water) to achieve >95% purity .
Key Challenges : Competing side reactions (e.g., over-sulfanylation) require strict temperature control (0–5°C during thiol addition) .
Basic: How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophene C-H protons at δ 6.8–7.2 ppm, dichlorobenzyl aromatic protons at δ 7.3–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₂Cl₂N₂OS₂: 346.9804) .
- X-ray Crystallography : Resolves spatial arrangement of the dichlorobenzyl and thiophene moieties, critical for understanding steric effects .
Note : Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is mandatory for biological studies .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antiviral vs. no activity in similar assays)?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize cell lines (e.g., Vero vs. HeLa for antiviral testing) and control for cytotoxicity (MTT assay) .
- Solubility Issues : Use DMSO concentrations ≤0.1% and confirm compound stability in buffer (e.g., PBS pH 7.4) via UV-Vis spectroscopy .
- Structural Confirmation : Recheck batch purity (HPLC) and confirm stereochemical integrity (circular dichroism if applicable) .
Case Study : Analogous dichlorobenzyl-thiophene compounds showed anti-TMV activity only when the sulfanyl group was para-substituted, highlighting substituent position sensitivity .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Reduction : Introduce polar groups (e.g., hydroxyl or carboxylate) on the dichlorobenzyl ring to lower logP (measured via shake-flask method) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic soft spots (e.g., sulfanyl oxidation). Methylation of the thiophene ring or fluorination can block degradation .
- Prodrug Design : Convert the carboxamide to ester prodrugs (e.g., pivaloyloxymethyl) for enhanced oral bioavailability .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Methodological Answer:
- Core Modifications : Replace thiophene with benzothiophene to enhance π-stacking with target proteins (e.g., viral polymerases) .
- Substituent Effects : Compare 2,6-dichlorobenzyl vs. 3,4-dichloro analogs to map steric/electronic requirements (IC₅₀ shifts in enzyme assays) .
- Bioisosteres : Substitute the sulfanyl group with sulfonyl or sulfonamide to modulate hydrogen-bonding capacity (tested via molecular docking on homology models) .
Data Example : A benzothieno[2,3-d]pyrimidinone analog showed 10× higher affinity for kinase targets due to extended planar structure .
Basic: What are the primary biological targets hypothesized for this compound?
Methodological Answer:
- Viral Targets : RNA-dependent RNA polymerase (RdRp) inhibition, inferred from anti-TMV activity in plant models .
- Kinase Inhibition : Structural similarity to ATP-competitive kinase inhibitors (e.g., benzothieno-pyrimidinones) suggests potential in cancer research .
- Microbial Enzymes : Thiol-dependent enzymes (e.g., cysteine proteases) may be inhibited via sulfanyl group interaction .
Validation Tools : Use fluorescence polarization assays for RdRp binding or Western blotting for kinase pathway modulation .
Advanced: How can computational methods streamline the compound’s target identification?
Methodological Answer:
- Molecular Docking : Screen against PDB structures (e.g., SARS-CoV-2 RdRp or EGFR kinase) using AutoDock Vina. Focus on binding poses where the dichlorobenzyl group occupies hydrophobic pockets .
- Pharmacophore Modeling : Define essential features (e.g., sulfanyl hydrogen-bond acceptor, dichloro aromatic π-system) to prioritize screening libraries .
- MD Simulations : Assess target-ligand complex stability (e.g., 100 ns simulations in GROMACS) to predict residence time and selectivity .
Table: Key Physicochemical and Biological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
